tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate: is a complex organic compound that belongs to the class of azasilines. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a dihydrobenzo[d][1,3]azasiline core. It is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. For example, the reaction can be carried out in tetrahydrofuran at low temperatures, followed by the addition of a base such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Similar in structure but differs in the presence of a guanidine group.
tert-Butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl): Shares the tert-butyl group but has a different core structure.
Uniqueness
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is unique due to its azasiline core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H23NO2Si |
---|---|
Molecular Weight |
277.43 g/mol |
IUPAC Name |
tert-butyl 1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)18-14(17)16-10-12-8-6-7-9-13(12)19(4,5)11-16/h6-9H,10-11H2,1-5H3 |
InChI Key |
CWFUBAXYXDMWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[Si](C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.